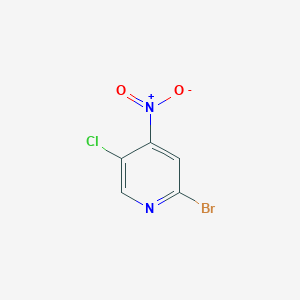

2-Bromo-5-chloro-4-nitropyridine

説明

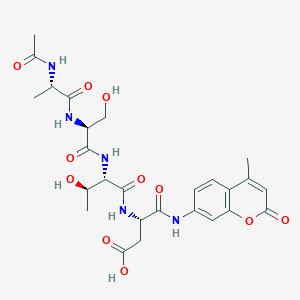

2-Bromo-5-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-4-nitropyridine involves several steps. One method involves the nitration of 2-amino-5-bromopyridine with 30wt% H2O2 in an acetone/water mixture . Another method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-4-nitropyridine consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitro group .Chemical Reactions Analysis

2-Bromo-5-chloro-4-nitropyridine can undergo various chemical reactions. For instance, it can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-nitropyridine is a solid with a molecular weight of 202.99 . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .科学的研究の応用

Organic Synthesis

2-Bromo-5-chloro-4-nitropyridine: is a versatile intermediate in organic synthesis. It is particularly useful in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . This compound can act as an electrophile, reacting with organoboron reagents under palladium catalysis to create complex biaryls, which are core structures in many pharmaceuticals and organic materials .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-5-chloro-4-nitropyridine serves as a building block for the synthesis of various bioactive molecules. Its reactivity allows for the construction of compounds that could be potential candidates for drug development, especially in the creation of small molecule libraries for high-throughput screening .

Material Science

This compound’s utility extends to material science, where it is used to synthesize novel organic compounds with potential applications in electronic devices. For instance, its incorporation into larger organic frameworks could lead to materials with unique electrical properties suitable for semiconductors or photovoltaic cells .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-5-chloro-4-nitropyridine can be used as standards or reagents. Due to its distinct spectroscopic properties, it can aid in the development of analytical methods for detecting similar structures in complex mixtures or environmental samples .

Biochemistry Research

The reactivity of 2-Bromo-5-chloro-4-nitropyridine makes it a valuable tool in biochemistry research for probing the function of enzymes and receptors. Modified pyridines can act as inhibitors or substrates to study the mechanism of action of biological molecules .

Environmental Science

Environmental scientists can use 2-Bromo-5-chloro-4-nitropyridine to synthesize compounds that mimic pollutants. This enables the study of degradation pathways and the development of remediation strategies to tackle environmental contamination .

Agricultural Studies

In agricultural studies, this chemical can be used to create novel pesticides or herbicides. Its ability to be further functionalized allows for the synthesis of compounds that target specific pests or weeds, potentially leading to more effective and environmentally friendly agricultural chemicals .

Chemical Education

Lastly, 2-Bromo-5-chloro-4-nitropyridine can be employed in chemical education as a model compound to teach advanced synthetic techniques. Its use in laboratory courses can demonstrate practical applications of modern synthetic reactions, such as cross-coupling .

Safety and Hazards

2-Bromo-5-chloro-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

It is known that nitropyridines are often used in the synthesis of various biologically active compounds , suggesting that the targets can vary depending on the specific derivative synthesized.

Biochemical Pathways

2-Bromo-5-chloro-4-nitropyridine is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It is used in the synthesis of various biologically active compounds , suggesting that its effects can vary depending on the specific derivative synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-4-nitropyridine. For instance, it should be stored in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

2-bromo-5-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXAMGQJBZYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-4-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)